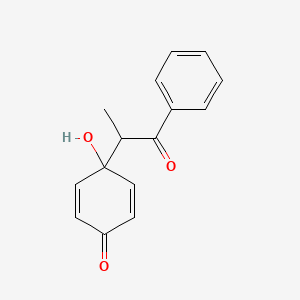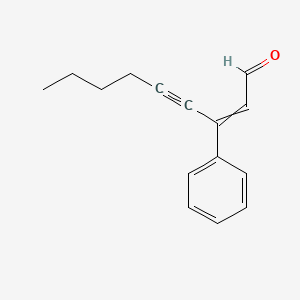
3-Phenylnon-2-en-4-ynal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylnon-2-en-4-ynal is an organic compound characterized by the presence of a phenyl group attached to a non-2-en-4-ynal chain. This compound is notable for its unique structure, which includes both a double bond and a triple bond, making it a subject of interest in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylnon-2-en-4-ynal typically involves the coupling of a phenylacetylene with an appropriate aldehyde under specific reaction conditions. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts in the presence of a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, stringent control of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenylnon-2-en-4-ynal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, yielding alkenes or alkanes.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Phenylnon-2-en-4-ynal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-Phenylnon-2-en-4-ynal exerts its effects involves interactions with specific molecular targets. The compound’s triple bond can participate in cycloaddition reactions, forming reactive intermediates that interact with biological molecules. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylprop-2-en-1-al: Similar structure but lacks the triple bond.
3-Phenylprop-2-yn-1-al: Contains a triple bond but lacks the double bond.
3-Phenylbut-2-en-1-al: Contains both double and triple bonds but with different positioning.
Uniqueness
3-Phenylnon-2-en-4-ynal is unique due to the presence of both a double bond and a triple bond in its structure, which imparts distinct reactivity and properties compared to similar compounds. This dual unsaturation allows for a broader range of chemical transformations and applications.
Eigenschaften
CAS-Nummer |
104429-45-0 |
|---|---|
Molekularformel |
C15H16O |
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
3-phenylnon-2-en-4-ynal |
InChI |
InChI=1S/C15H16O/c1-2-3-4-6-11-15(12-13-16)14-9-7-5-8-10-14/h5,7-10,12-13H,2-4H2,1H3 |
InChI-Schlüssel |
KRKYCYXTTHCYHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CC(=CC=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14329769.png)

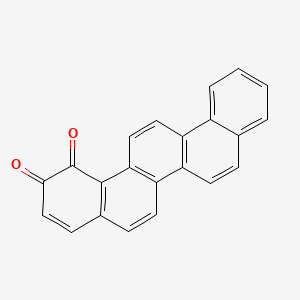
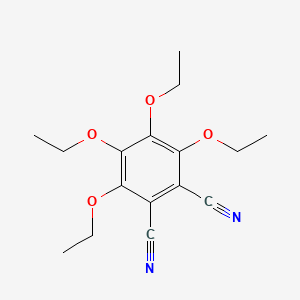
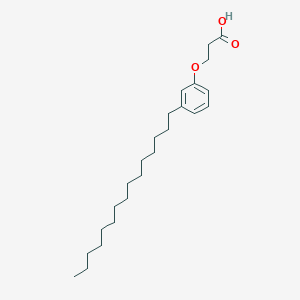

![[(Dodecyltellanyl)ethynyl]benzene](/img/structure/B14329811.png)
![3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14329815.png)
![2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane](/img/structure/B14329819.png)
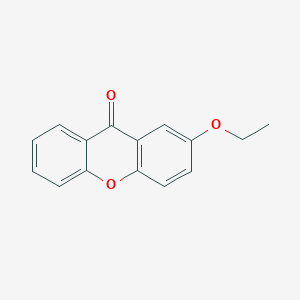

![Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate](/img/structure/B14329837.png)
